Lipophilicity Advantage vs. Analogs
The 3,3-dimethylbutoxy substituent confers substantially higher lipophilicity compared to shorter-chain or oxygen-rich alkoxyethyl sulfonyl chlorides. The computed logP for 2-(3,3-dimethylbutoxy)ethane-1-sulfonyl chloride is 1.82 . In contrast, 2-[2-(2-methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride (MEM chloride), which contains additional ether oxygen atoms, exhibits an XLogP3 of approximately 0.6 [1]. This ~1.2 log unit difference corresponds to roughly a 15-fold higher partitioning into nonpolar phases, directly impacting organic solvent solubility and the lipophilic character of derived sulfonamides.
Comparison
| Evidence Dimension | Lipophilicity (logP / XLogP3) |
|---|---|
| Target Compound Data | logP = 1.82 |
| Comparator Or Baseline | 2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride (MEM chloride): XLogP3 = 0.6 |
| Quantified Difference | ΔlogP ≈ +1.2 (approximately 15× higher partition coefficient) |
| Conditions | Computational prediction (logP from Fluorochem; XLogP3 from Kuujia/PubChem) |
Why This Matters
Higher logP facilitates extraction and purification in organic-aqueous workups and predicts improved membrane permeability for sulfonamide drug candidates incorporating this moiety.
- [1] Kuujia. CAS 1878944-06-9: 2-[2-(2-Methoxy-2-methylpropoxy)ethoxy]ethane-1-sulfonyl chloride. XLogP3: 0.6. View Source
